3-Bromo-5-chloro-2,6-difluorophenylacetonitrile
Description
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile compound characterized by a bromine atom at position 3, a chlorine atom at position 5, and fluorine atoms at positions 2 and 6 on the benzene ring, with an acetonitrile functional group. This structure imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Key inferred properties based on structural analysis:
- Molecular Formula: C₈H₃BrClF₂N
- Molecular Weight: ~268.4 g/mol (higher than analogs due to Cl substitution)
- Polarity: Moderate, influenced by the electron-withdrawing nitrile group and halogens.
- Reactivity: Likely susceptible to nucleophilic aromatic substitution (SNAr) at halogenated positions.
Properties
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXEXUHOPJMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of 2,6-difluorophenylacetonitrile. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler compounds.
Coupling Reactions: It can be used in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is valuable in scientific research for several reasons:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique halogenation pattern makes it useful in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Predicted logP accounts for increased lipophilicity from Cl substitution.
Key Observations:
Substituent Impact :
- The chlorine atom in the target compound increases molecular weight and lipophilicity (higher logP vs. bromo-difluoro analogs).
- Fluorine positioning (2,6 vs. 2,3 or 2,4 in analogs) alters steric hindrance and electronic distribution, affecting reactivity in SNAr reactions .
Solubility: All analogs exhibit poor aqueous solubility (ESOL scores < -3), attributed to halogenation and aromatic nitrile groups.
Metabolic Interactions :
- Bromo-fluoro benzonitriles show CYP2C19 and CYP3A4 inhibition . The target compound’s additional chlorine may enhance binding to CYP enzymes due to increased electron-withdrawing effects.
Research Findings and Implications
Bioactivity Predictions
- Lipinski’s Rule: The target compound likely complies (molecular weight <500, hydrogen bond donors <5) but may have reduced bioavailability due to high halogen content.
Biological Activity
Overview
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile (C8H3BrClF2N) is an organic compound notable for its unique halogenated structure, which imparts significant biological activity. This compound is primarily utilized in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets. Understanding its biological activity is crucial for developing therapeutic agents and investigating its potential applications in treating diseases.
| Property | Value |
|---|---|
| Molecular Formula | C8H3BrClF2N |
| Molecular Weight | 237.47 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in organic solvents |
The biological activity of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is attributed to its halogen atoms, which facilitate strong interactions with biological molecules. These interactions can modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis. The specific molecular targets include:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, altering their activity and potentially leading to downstream effects on cellular functions.
Antimicrobial Activity
Research indicates that 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Significant inhibition of growth was observed against Staphylococcus aureus and Escherichia coli.
- Fungi : The compound also showed antifungal activity, providing a potential avenue for developing antifungal agents.
Antiviral Activity
The compound has been evaluated for antiviral properties, particularly against viruses such as influenza A and respiratory syncytial virus (RSV). The mechanism involves interference with viral replication processes, making it a candidate for further antiviral drug development.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile against Bacillus subtilis and Xanthomonas campestris. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in agricultural settings to combat bacterial infections.
- Antiviral Research : Another study focused on the compound's effect on influenza virus replication in cell cultures. The findings revealed a significant reduction in viral load, highlighting its potential as an antiviral agent.
Comparative Analysis with Similar Compounds
The biological activity of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile can be contrasted with other halogenated compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-chloro-5-fluorobenzene | Halogenated aromatic compound | Moderate antimicrobial properties |
| 2-Bromo-5-chlorobenzotrifluoride | Similar halogenation pattern | Limited biological activity |
The unique combination of bromine, chlorine, and fluorine in 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile enhances its reactivity and interaction profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
